Product packaging for Furan ethyl agonist(Cat. No.:)

Furan ethyl agonist

Cat. No.: B10763579
M. Wt: 372.4 g/mol
InChI Key: NOPKPJCBQWSGMU-UHFFFAOYSA-N
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Description

Furan ethyl agonist is a potent and selective synthetic compound designed for advanced pharmacological research, specifically targeting G-protein-coupled receptors (GPCRs). Its primary research value lies in its role as a robust tool for elucidating agonist-mediated signaling pathways, receptor activation mechanisms, and downstream cellular responses. Researchers utilize this agonist to investigate receptor-ligand binding kinetics, functional selectivity (biased agonism), and the physiological roles of its target receptor in various in vitro and ex vivo model systems. Key applications include the study of neurological processes, metabolic functions, and inflammatory pathways, providing critical insights for drug discovery and development. The compound is supplied with high purity and structural verification to ensure experimental reproducibility and reliability, making it an indispensable asset for molecular pharmacologists and chemical biologists. Strictly for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O4 B10763579 Furan ethyl agonist

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-[4-ethyl-2,5-bis(4-hydroxyphenyl)furan-3-yl]phenol

InChI

InChI=1S/C24H20O4/c1-2-21-22(15-3-9-18(25)10-4-15)24(17-7-13-20(27)14-8-17)28-23(21)16-5-11-19(26)12-6-16/h3-14,25-27H,2H2,1H3

InChI Key

NOPKPJCBQWSGMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

Synthetic Strategies for Furan Ethyl Agonist Derivatives

General Synthetic Routes to Substituted Furans

The construction of the furan (B31954) ring is a fundamental step in the synthesis of furan ethyl agonist derivatives. Several classical and contemporary methods are employed to achieve this, each with its own advantages and limitations.

Traditional methods for furan synthesis have been well-established for over a century and remain widely used due to their reliability and versatility.

Paal-Knorr Furan Synthesis : This is one of the most common methods for preparing furans. wikipedia.orgorganic-chemistry.org It involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com A variety of acidic catalysts can be used, including protic acids like sulfuric acid and hydrochloric acid, as well as Lewis acids such as zinc chloride. wikipedia.org The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal that then dehydrates to form the furan ring. wikipedia.org

Feist-Benary Furan Synthesis : This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia or pyridine. wikipedia.orgchemeurope.comquimicaorganica.org The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form a dihydrofuran intermediate, which then dehydrates to the furan. wikipedia.orgchemeurope.com

Other Notable Methods : Several other classical methods exist for furan synthesis. For instance, furans can be synthesized from furfural, which can be decarbonylated to furan itself or used as a starting material for more complex derivatives. pharmaguideline.comwikipedia.org Ring expansion of alkynic oxiranes in the presence of sulfuric acid and mercury sulfate can also yield furans. pharmaguideline.com Additionally, Diels-Alder reactions of oxazoles with acetylenic dienophiles provide a route to substituted furans. pharmaguideline.com

Conventional Synthesis Method Starting Materials Key Reagents/Conditions Description
Paal-Knorr Synthesis1,4-DiketonesAcid catalyst (e.g., H₂SO₄, HCl, ZnCl₂)Acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com
Feist-Benary Synthesisα-Halo ketones, β-Dicarbonyl compoundsBase (e.g., ammonia, pyridine)Base-catalyzed condensation followed by intramolecular nucleophilic substitution and dehydration. wikipedia.orgchemeurope.com
From FurfuralFurfuralOxidation and decarboxylationOxidation of furfural to furoic acid, followed by decarboxylation to yield furan. pharmaguideline.comwikipedia.org
Ring ExpansionAlkynic oxiranesH₂SO₄, HgSO₄Ring expansion of alkynic oxiranes to form furans. pharmaguideline.com
Diels-Alder ReactionOxazoles, Acetylenic dienophilesHeatCycloaddition reaction to form a bicyclic intermediate that rearranges to a furan. pharmaguideline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including furans. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For example, the Paal-Knorr synthesis of furans from 1,4-diones can be efficiently carried out under microwave irradiation. organic-chemistry.org Microwave-assisted methods have also been successfully applied to the synthesis of various furan derivatives, such as furfurylidenes, by condensing furfural with active methylene compounds. researchgate.net These techniques offer a greener and more efficient alternative to traditional synthetic protocols.

Biocatalysis offers a green and highly selective alternative for the synthesis of furan derivatives. Enzymes can operate under mild reaction conditions and often exhibit high chemo-, regio-, and enantioselectivity. acs.org For instance, enzymes have been utilized in the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF) to produce 2,5-furandicarboxylic acid (FDCA), a valuable furan derivative. acs.org While the direct enzymatic synthesis of the furan ring from simple acyclic precursors is less common, enzymatic reactions are valuable for the functionalization of furan derivatives and the synthesis of chiral furan-containing building blocks. morressier.com

Introduction of Ethyl Moieties and Other Substituents

Once the furan ring is formed, the next crucial step is the introduction of the desired substituents, including the ethyl group, to generate the target this compound derivatives.

The introduction of an ethyl group onto a furan ring can be achieved through various alkylation and functionalization reactions.

Friedel-Crafts Alkylation : Due to the acid sensitivity of the furan ring, traditional Friedel-Crafts alkylation is often not feasible. pharmaguideline.com However, milder catalysts such as phosphoric acid or boron trifluoride can be used to alkylate furan at the 2-position with alkenes. pharmaguideline.com

Palladium-Catalyzed C-H Alkylation : A more modern and regioselective method involves the direct palladium-catalyzed C-H alkylation of furans using alkyl iodides. nih.gov This approach offers good functional group tolerance and provides a practical route to α-alkylfurans. nih.gov

Functionalization of Pre-existing Groups : An alternative strategy is to introduce a functional group that can be subsequently converted to an ethyl group. For example, acylation of the furan ring followed by reduction of the resulting ketone can yield an ethyl-substituted furan. Acylation typically requires a mild catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

Alkylation/Functionalization Method Reagents Key Features
Mild Friedel-Crafts AlkylationAlkene, mild acid catalyst (e.g., H₃PO₄, BF₃)Alkylation primarily at the 2-position of the furan ring. pharmaguideline.com
Palladium-Catalyzed C-H AlkylationAlkyl iodide, Palladium catalystRegioselective alkylation at the α-position with good functional group tolerance. nih.gov
Acylation followed by ReductionAcylating agent, mild catalyst; Reducing agentIntroduction of an acyl group which is then reduced to an ethyl group. pharmaguideline.com

The synthesis of chiral furan derivatives, which may be precursors to stereochemically defined furan ethyl agonists, is an area of significant research interest. benthamdirect.comresearchgate.net Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the target molecule.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Starting Materials : Starting the synthesis with a chiral precursor, such as a carbohydrate, can impart stereochemistry to the final furan product. benthamdirect.com

Chiral Catalysts : Asymmetric catalysis, using chiral metal complexes or organocatalysts, can induce enantioselectivity in the formation of the furan ring or in subsequent functionalization steps. benthamdirect.com For example, an enantioselective interrupted Feist-Benary reaction has been developed using a chiral auxiliary based on the cinchona alkaloid quinine. wikipedia.orgchemeurope.com

Enzymatic Resolutions : Enzymes can be used for the kinetic resolution of racemic mixtures of furan derivatives, selectively reacting with one enantiomer to leave the other in high enantiomeric excess. researchgate.net

These stereoselective methods are crucial for the synthesis of specific enantiomers of this compound derivatives, as different stereoisomers can exhibit vastly different biological activities.

Analytical Characterization of Synthesized Furan Ethyl Agonists

The definitive structural confirmation and purity assessment of newly synthesized this compound derivatives are established through a combination of spectroscopic and chromatographic techniques. These analytical methods provide essential information regarding the molecular structure, functional groups, and purity of the target compounds, ensuring the successful outcome of the synthetic strategies employed.

Spectroscopic Analysis Methods (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic analysis is fundamental to the elucidation of the chemical structure of synthesized this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely employed to characterize this compound derivatives. mdpi.comresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For a typical this compound, characteristic signals are expected for the protons on the furan ring, the ethyl group, and any other substituents. The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.com For instance, in unsubstituted furan, the protons at the C2 and C5 positions (α-protons) resonate at a different chemical shift than the protons at the C3 and C4 positions (β-protons). chemicalbook.com Substitution with an ethyl group and other functionalities necessary for agonist activity will cause predictable shifts in these signals and introduce new signals corresponding to the substituent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms. The carbon atoms of the furan ring have characteristic chemical shifts. For example, in furan-2-carbaldehyde, the aldehydic carbon and the furan ring carbons can be clearly assigned. mdpi.comresearchgate.net The introduction of an ethyl group will result in distinct signals for its methylene (-CH₂) and methyl (-CH₃) carbons. Isotope labeling studies, using deuterium, for instance, can cause observable shifts in the ¹³C NMR spectrum, which can be useful for tracking reaction mechanisms or specific atoms within the molecule. mdpi.com

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Furan Derivatives

Compound NameNucleusPositionChemical Shift (ppm)
Furan¹Hα-H (2,5)~7.4
Furan¹Hβ-H (3,4)~6.4
Furan-2-carbaldehyde¹HAldehyde-H~9.6
Furan-2-carbaldehyde¹HH-3~7.3
Furan-2-carbaldehyde¹HH-4~6.6
Furan-2-carbaldehyde¹HH-5~7.8
Furan-2-carbaldehyde¹³CC=O~178
Furan-2-carbaldehyde¹³CC-2~153
Furan-2-carbaldehyde¹³CC-3~123
Furan-2-carbaldehyde¹³CC-4~113
Furan-2-carbaldehyde¹³CC-5~149

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the furan ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For furan ethyl agonists, the FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the bonds within the furan ring and its substituents. researchgate.netnih.gov

Key vibrational modes for furan derivatives include:

C-H stretching: The sp² C-H stretching vibrations of the furan ring typically appear above 3100 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring are observed in the range of 1400-1600 cm⁻¹. globalresearchonline.net

C-O-C stretching: The characteristic asymmetric and symmetric stretching of the ether linkage in the furan ring produces strong bands, often around 1030-1200 cm⁻¹. globalresearchonline.net

Substituent vibrations: The ethyl group will show characteristic sp³ C-H stretching bands around 2850-3000 cm⁻¹. Other functional groups, such as carbonyl (C=O) or amine (N-H) groups, which may be part of the agonist's structure, will have their own distinct and strong absorption bands. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight, which is crucial for confirming the identity of the synthesized product. researchgate.net

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)

Following synthesis, crude reaction mixtures typically contain the desired this compound derivative along with unreacted starting materials, byproducts, and reagents. Chromatographic techniques are essential for isolating and purifying the target compound.

Column Chromatography

Traditional column chromatography is a widely used method for the purification of multigram quantities of synthesized compounds. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while being eluted with a mobile phase (a solvent or mixture of solvents). For furan derivatives, which are often of intermediate polarity, a stationary phase like silica gel is typically effective. The mobile phase is chosen based on the polarity of the target compound, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. dgaequipment.com It is used for both analytical purposes (to check purity) and preparative purposes (to purify the compound).

Reverse-phase HPLC (RP-HPLC) is frequently used for the analysis and purification of furan derivatives. sielc.com In this mode, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water, often with an acid modifier like acetic, formic, or phosphoric acid. sielc.comnih.gov The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting first. A detector, such as a UV or photodiode array (PDA) detector, is used to monitor the elution of the compounds. dgaequipment.comdss.go.th

Interactive Table 2: Example HPLC Conditions for Separation of Furan Derivatives

ParameterCondition 1Condition 2Condition 3
Column C8 (4.6 x 150 mm, 5 µm) nih.govC18 nih.govAminex HPX-87H (ion-exchange) dss.go.th
Mobile Phase Gradient of 0.1% acetic acid in water (A) and methanol (B) nih.govIsocraticAcetonitrile and 0.005 M sulfuric acid dss.go.th
Flow Rate 0.5 mL/min nih.govNot specified0.6 mL/min dss.go.th
Detector Diode Array Detector (DAD) nih.govUV Spectrometer dgaequipment.comPhotodiode Array (PDA) dss.go.th
Application Simultaneous determination of four furan derivatives in coffee. nih.govGeneral analysis of furan derivatives. dgaequipment.comSeparation of furanic compounds in fruit juices. dss.go.th

Structure Activity Relationship Sar Studies of Furan Ethyl Agonists

Core Furan (B31954) Ring Modifications and Their Impact on Agonistic Activity

The furan ring serves as a crucial scaffold in this class of agonists. Its aromaticity, electron distribution, and hydrogen-bonding capacity are pivotal for receptor interaction. Modifications to this core structure, either by altering substitution patterns or by replacing the ring entirely with a bioisostere, can dramatically alter agonistic activity.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.com The placement of substituents on the furan ring is a key determinant of agonist activity, as these groups can influence the molecule's electronic properties, conformation, and steric profile, thereby affecting receptor affinity and efficacy.

The introduction of functional groups at the 3- and 4-positions is chemically more challenging but offers a strategy to fine-tune the molecule's properties. psu.edu The regiochemistry of substitution is critical; for instance, studies on fused-ring oligothiophenes incorporating furan rings have shown that the position of the furan substitution significantly alters the molecule's electronic and photophysical properties. nih.gov In the context of agonists, a substituent might serve as a crucial hydrogen bond donor or acceptor, or provide a specific steric interaction within the receptor's binding pocket. For example, in the development of the sGC activator YC-1, which features a 3-(5'-hydroxymethyl-2'-furyl) moiety, the hydroxymethyl group at the 5-position of the furan ring was found to be a more effective substituent than other groups for its biological activity. nih.gov The kinetics and mechanism of forming substituted furan-2(5H)-ones are also heavily influenced by the electronic nature of substituents on attached aromatic rings, indicating the sensitivity of the furan system to electronic effects. rsc.org

Table 1: General Influence of Furan Ring Substitution on Agonist Activity

Position on Furan RingGeneral Role of SubstitutionPotential Impact on Agonism
C2-PositionCommon site for electrophilic substitution and attachment of side chains. numberanalytics.comCan orient key functional groups (like the ethyl agonist chain) towards the receptor binding pocket.
C5-PositionOften substituted in conjunction with the C2-position. numberanalytics.comSubstituents here can influence selectivity and potency by interacting with specific sub-pockets of the receptor. nih.gov
C3/C4-PositionsLess common substitution sites, often requiring more complex synthesis. psu.eduSubstitution can fine-tune the electronic nature of the ring and introduce conformational constraints.

Bioisosteric replacement is a powerful strategy in drug design where a functional group or moiety is replaced with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.net The furan nucleus can be replaced by other five- or six-membered heterocyclic or aromatic rings. cambridgemedchemconsulting.com

A notable example involves the development of potent and selective 5-HT1F receptor agonists, where a furo[3,2-b]pyridine (B1253681) nucleus was successfully used as a bioisosteric replacement for an indole (B1671886) ring. doi.orgresearchgate.net This replacement maintained or improved affinity for the target receptor while enhancing selectivity against other related receptors. Specifically, these studies demonstrated that the 5-HT1F receptor was less discriminating in its preference for the indole nucleus versus the furo[3,2-b]pyridine nucleus when compared to other 5-HT1 receptor subtypes. doi.org

In other studies, the furan ring in derivatives of the sGC activator YC-1 has been replaced with isoxazole (B147169) and 1H-pyrazole rings, which in some cases resulted in compounds with better inhibitory activity. nih.gov This highlights that while furan is an effective scaffold, its bioisosteric replacement can lead to optimized interactions with a given biological target.

Table 2: Examples of Bioisosteric Replacements for the Furan Ring

Original ScaffoldBioisosteric ReplacementTarget/ActivityOutcomeReference
IndoleFuro[3,2-b]pyridine5-HT1F Receptor AgonistSimilar affinity with improved selectivity. doi.org doi.orgresearchgate.net
FuranIsoxazole / 1H-PyrazolesGC Activation / HIF-1 InhibitionManifested better activity in some analogues. nih.gov nih.gov
PhenylFuran / ThiopheneGeneral Drug DesignModifies polarity and metabolic stability. cambridgemedchemconsulting.com researchgate.netcambridgemedchemconsulting.com

Role of the Ethyl Moiety in Receptor Binding and Activation

The ethyl moiety in a furan ethyl agonist typically functions as a linker, connecting the core furan ring to another pharmacophoric element or acting as the primary agonist-binding component itself. Its length, flexibility, and stereochemistry are critical for correctly positioning the molecule within the receptor's binding site to trigger activation.

The point of attachment of the ethyl group to the furan ring significantly affects agonist potency. Typically, attachment is at the C2 position, which is synthetically accessible and often optimal for orienting the chain. numberanalytics.com Positional isomerism elsewhere in the molecule can also have profound effects. For instance, in a series of ERK1/2 inhibitors, moving an ethoxy substituent on a peripheral phenyl ring from the para- to the ortho-position significantly enhanced biological activity, demonstrating the sensitivity of receptor interactions to substituent placement. researchgate.net

Stereochemistry is fundamentally important in drug-receptor interactions. If the ethyl chain or substituents on it create a chiral center, the resulting enantiomers will likely exhibit different biological activities. One enantiomer typically has a much higher affinity and/or efficacy for the receptor than the other, as it can achieve a more complementary three-dimensional fit within the chiral binding pocket of the target protein.

The length of the alkyl chain connecting the furan ring to other parts of the molecule is a critical parameter for agonistic efficacy. SAR studies on various receptor systems have consistently shown that there is an optimal chain length for activity.

Chain Length: Studies on cannabimimetic indoles revealed that high-affinity binding to CB₁ and CB₂ receptors required an alkyl chain length of at least three carbons, with optimal binding occurring with a five-carbon side chain. nih.gov Extending the chain to seven carbons led to a dramatic decrease in binding. nih.gov Similarly, research on other classes of compounds has shown that increasing the chain length between a secondary amine and a phenyl group can dramatically increase activity, but only up to a certain point. mdpi.com For alkylfurans with insecticidal activity, maximal biological activity was observed with specific chain lengths. nih.gov This principle suggests that for furan ethyl agonists, lengthening or shortening the ethyl (two-carbon) chain to propyl (three-carbon) or butyl (four-carbon) could modulate efficacy, with a specific length providing the ideal distance for optimal receptor interactions.

Branching: Introducing branching into the alkyl chain, such as adding a methyl group, can have significant effects. Branching can introduce a chiral center, restrict the chain's conformation, and alter its lipophilicity. These changes can either improve the fit within a receptor pocket, leading to higher potency, or create steric hindrance that reduces or abolishes activity.

Table 3: Effect of Alkyl Chain Properties on Agonist Activity

Chain ModificationGeneral EffectExample Principle
Shortening Chain (e.g., methyl)May be too short to bridge key interaction points in the receptor.Often results in lower affinity/efficacy.
Optimal Length (e.g., ethyl to pentyl)Provides the ideal distance and flexibility for strong receptor binding and activation.Optimal binding for cannabimimetic indoles occurs with a 5-carbon chain. nih.gov
Lengthening Chain (e.g., > hexyl)Can introduce steric clashes or place the pharmacophore outside the optimal binding region.A heptyl chain dramatically decreases cannabinoid receptor binding. nih.gov
BranchingRestricts conformation and can improve binding specificity or cause steric hindrance.Can increase potency by providing a better fit or decrease it by preventing binding.

Influence of Other Substituents on Agonist Potency and Selectivity

Beyond the core furan ring and the ethyl linker, other substituents attached to the molecule are critical for modulating agonist potency and, importantly, selectivity for the target receptor over other related receptors. These substituents can be attached to the furan ring, the ethyl chain, or a terminal part of the molecule.

In the development of 5-HT1F agonists based on a furo[3,2-b]pyridine core, a 4-fluoro-benzamide substituent was identified as a key component for high potency and selectivity. doi.org The fluorine atom, a common substituent in medicinal chemistry, can alter electronic properties and block metabolic pathways. Similarly, in a series of 5-HT1A ligands, compounds with a 3-CF₃ group on a distal phenyl ring were the most effective in terms of affinity and selectivity. researchgate.net

Functionalization of existing groups can also have a profound impact. In studies on dopamine (B1211576) D₂/D₃ receptor agonists, derivatization of hydroxyl and amino groups into sulfonate esters and amides generally modulated binding affinity but resulted in a loss of agonist potency. nih.govnih.gov This indicates that while these modifications are well-tolerated for binding, the original hydrogen-bonding capacity of the hydroxyl or amino group was critical for receptor activation. nih.gov These findings underscore that even small changes to peripheral functional groups can be the deciding factor between a full agonist, a partial agonist, or an antagonist.

Impact of Aromatic and Heteroaromatic Substituents

The substitution of aromatic and heteroaromatic rings is a critical determinant of agonist activity. Studies on compounds such as YC-1, a 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, provide significant insights into these relationships nih.govresearchgate.net.

For YC-1 and its analogs, the furan ring itself was found to be a crucial heteroaromatic component. Research indicated that among various heterocyclic substitutions, only the furan-containing compounds exhibited the desired biological activity nih.govresearchgate.net. Further investigations into other furan-based scaffolds, such as 5-aryl-furan-2-carboxamide derivatives, have also highlighted the importance of the furan core nih.gov.

Modifications to other aromatic rings within the molecule also have a profound effect. In the case of YC-1, substitutions on the N-1 benzyl (B1604629) ring significantly influenced its potency. Specifically, the placement of a fluoro or cyano group at the ortho position of the benzene (B151609) ring resulted in greater activity compared to substitutions at the meta or para positions nih.gov. A systematic SAR study on 5-aryl-furan-2-carboxamides further underscored the impact of aromatic substituents, identifying a 3,4-difluorophenyl analog as a particularly potent derivative nih.gov. These findings demonstrate that both the type and location of substituents on appended aromatic rings are key to optimizing agonist function.

Table 1: Impact of Aromatic and Heteroaromatic Substituents on Agonist Activity An interactive table summarizing research findings on how different substituents on aromatic and heteroaromatic rings affect the biological activity of furan-containing compounds.

Compound Class Base Scaffold Substituent Position Observed Activity/Potency Reference
Indazole Derivative 1-benzyl-3-(furan-2-yl)indazole Fluoro ortho on Benzyl Increased (IC₅₀ = 4.9 μM) nih.gov
Indazole Derivative 1-benzyl-3-(furan-2-yl)indazole Cyano ortho on Benzyl Increased (IC₅₀ = 8.7 μM) nih.gov
Indazole Derivative 1-benzyl-3-(furan-2-yl)indazole Fluoro meta on Benzyl Reduced (IC₅₀ = 10 μM) nih.gov
Indazole Derivative 1-benzyl-3-(furan-2-yl)indazole Fluoro para on Benzyl Reduced (IC₅₀ = 19 μM) nih.gov
Furan-2-carboxamide 5-aryl-furan-2-carboxamide 3,4-difluorophenyl C-5 of Furan Highly Potent (IC₅₀ = 6 nM) nih.gov
Indazole Derivative 3-(heterocycle)-1-benzylindazole Furan Position 3 Active nih.gov
Indazole Derivative 3-(heterocycle)-1-benzylindazole Other Heterocycles Position 3 Inactive nih.gov

Contributions of Polar and Non-Polar Groups to Agonist Activity

The balance between polar and non-polar groups within a this compound is essential for its interaction with biological targets. The furan ring itself, while generally a non-polar substance, contains an ether oxygen that contributes polarity and offers a site for potential hydrogen bonding ijabbr.com.

The presence of specific polar functional groups often enhances activity. In the YC-1 series of compounds, a polar hydroxymethyl group at the R² position of the furan ring was identified as a more effective substituent for activity than other groups nih.gov. This aligns with broader SAR principles observed in other agonist classes, where polar groups like hydroxyls are often crucial for achieving maximal agonistic effects at receptors pharmacy180.com.

Table 2: Contribution of Polar and Non-Polar Groups to Agonist Activity An interactive table detailing the effects of specific functional groups on the biological activity of furan-containing agonists.

Compound Series Group Type Functional Group Location Effect on Activity Reference
YC-1 Analogs Polar Hydroxymethyl (-CH₂OH) R² on Furan Ring Effective for activity nih.gov
Furan Scaffold Polar Ether Oxygen (-O-) Within Furan Ring Contributes polarity and H-bonding potential ijabbr.com
General Agonists Polar Hydroxyl (-OH) On Aromatic Ring Often required for maximal activity pharmacy180.com
YC-1 Analogs Non-Polar Benzyl Group N-1 of Indazole Core non-polar structural feature nih.gov
General Compounds Non-Polar Alkyl Group General Substitution Increases lipophilicity youtube.com

Identification of Pharmacophore Models for Furan Ethyl Agonistic Activity

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect nih.govyoutube.com. Developing such a model is a crucial step in rational drug design, as it helps to identify novel compounds with desired activity rsc.orgnih.gov.

While a universal pharmacophore for all furan ethyl agonists has not been defined, a model can be constructed based on the known SAR of active compounds like the YC-1 series. A qualified pharmacophore model can be used as a query for searching chemical databases to find new chemical entities pharmacophorejournal.com. The key features of a pharmacophore for furan ethyl agonistic activity would likely include a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features nih.govnih.gov.

Based on the SAR data, a hypothetical pharmacophore for a YC-1-type agonist would consist of:

A Hydrogen Bond Donor/Acceptor: This feature is provided by the essential hydroxymethyl group on the furan ring nih.gov.

A Heteroaromatic Ring Feature: The furan ring itself is a critical component for activity nih.govresearchgate.net.

A Hydrophobic/Aromatic Region: The N-1 benzyl substituent serves as a key hydrophobic and aromatic interaction site nih.gov.

Additional Interaction Sites: Other features, such as hydrogen bond acceptors from the nitrogen atoms in the indazole core of YC-1, would also be part of a comprehensive model.

The distances and spatial relationships between these features are critical and are defined by aligning multiple active molecules to find their common interaction points youtube.com. This model then serves as a template for the discovery of new and diverse structures with the potential for furan ethyl agonistic activity nih.gov.

Table 3: Proposed Pharmacophoric Features for this compound Activity (based on YC-1) An interactive table outlining the essential pharmacophoric features required for agonistic activity and their corresponding structural elements in an example compound.

Pharmacophoric Feature Corresponding Structural Moiety in YC-1 Importance for Activity Reference
Hydrogen Bond Donor/Acceptor 5'-Hydroxymethyl group on furan An effective and important substituent for activity. nih.gov
Heteroaromatic Ring Furan Ring Essential for biological activity; other heterocycles are inactive. nih.govresearchgate.net
Aromatic/Hydrophobic Site N-1 Benzyl Ring A core structural feature whose substitution pattern modulates potency. nih.gov
Hydrogen Bond Acceptor Indazole Ring Nitrogens Potential site for receptor interaction. nih.gov

Molecular Mechanisms of Furan Ethyl Agonist Action

Receptor Binding and Activation Mechanisms

The initial and most critical step in the action of a furan (B31954) ethyl agonist is its binding to a specific receptor. This interaction is not a simple lock-and-key event but a dynamic process that can occur through different modes and leads to significant structural rearrangements within the receptor, ultimately triggering a cellular signal.

Allosteric vs. Orthosteric Binding Modes of Furan Ethyl Agonists

The binding of a ligand to a receptor can occur at two principal types of sites: orthosteric and allosteric.

Orthosteric Binding: This is the traditional binding site for the endogenous ligand or substrate of a protein. nih.gov Orthosteric agonists bind to this active site and directly compete with the natural ligands. nih.gov Their action is to directly mimic the effect of the endogenous agonist, leading to the activation of the receptor. While effective, a challenge in designing orthosteric agonists is achieving selectivity, as the orthosteric sites of related receptors are often highly conserved. frontiersin.org

Allosteric Binding: In contrast, allosteric agonists bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.govfrontiersin.org This binding event induces a conformational change in the receptor that modulates the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). nih.gov A key advantage of allosteric agonists is their potential for greater subtype selectivity, as allosteric sites are generally less conserved across receptor families. nih.govresearchgate.net This can lead to a more targeted therapeutic effect with potentially fewer side effects. nih.gov

Table 1: Comparison of Orthosteric and Allosteric Binding Modes

Feature Orthosteric Binding Allosteric Binding
Binding Site Active site of the endogenous ligand. nih.gov A site distinct from the active site. nih.gov
Mechanism of Action Direct competition with endogenous ligands. nih.gov Induces conformational changes that modulate orthosteric ligand activity. nih.gov
Selectivity Often lower due to conserved binding sites. frontiersin.org Potentially higher due to less conserved binding sites. nih.govresearchgate.net
Effect Directly mimics the endogenous agonist. Can enhance (PAM), inhibit (NAM), or have no effect (SAM) on agonist activity. nih.gov

Ligand-Induced Receptor Conformational Changes

The binding of a furan ethyl agonist, whether at the orthosteric or allosteric site, is not a static event. It is a dynamic process that leads to significant and specific changes in the three-dimensional structure of the receptor. nih.govnih.gov These conformational changes are the linchpin of signal transduction, converting the extracellular binding event into an intracellular response.

Upon agonist binding, the receptor shifts from an inactive to an active state. nih.gov This transition involves the rearrangement of the receptor's transmembrane helices. nih.gov For G-protein-coupled receptors (GPCRs), a major class of drug targets, agonist binding facilitates the opening of an intracellular pocket, which is crucial for the subsequent binding of intracellular signaling proteins like G-proteins. nih.gov

Studies on various receptors, including the β2 adrenergic receptor, have utilized techniques like fluorescence spectroscopy to directly monitor these agonist-induced conformational changes. nih.gov These studies have shown that agonists cause a measurable change in the receptor's structure, often involving the movement and rotation of transmembrane helices. nih.gov The extent of this conformational change is often proportional to the efficacy of the agonist. nih.gov

Mechanisms of Receptor Clustering Induction by Agonists

Beyond inducing conformational changes in individual receptors, some agonists can also promote the clustering of receptors on the cell surface. This higher-order organization can be a critical component of signal activation. For instance, in the case of the glucocorticoid-induced TNF receptor (GITR), agonist antibodies have been shown to activate the receptor by inducing its clustering. nih.gov

The mechanism often relies on the multivalent nature of the agonist. For example, a divalent IgG antibody can bind to and bring together two receptor molecules, initiating the formation of a larger receptor cluster. nih.gov This clustering is thought to mimic the action of the natural trimeric ligand (GITRL) and is essential for robust signal transduction. nih.gov While direct evidence for this compound-induced clustering is specific to the receptor system , it represents a potential mechanism for signal amplification and modulation.

Downstream Signaling Pathway Activation

The binding of a this compound and the subsequent conformational changes in the receptor are the initial steps that trigger a cascade of intracellular events known as downstream signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation by Furan Agonists

A significant number of furan ethyl agonists exert their effects through G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets. nih.gov The activation of a GPCR by an agonist is a well-studied, yet complex, process.

The canonical model of GPCR activation posits that agonist binding stabilizes an active conformation of the receptor, which then recruits and activates a heterotrimeric G-protein on the intracellular side of the membrane. nih.govnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.

However, recent research has revealed non-canonical mechanisms of GPCR activation. nih.gov Some agonists may activate GPCRs by directly rearranging an intracellular loop of the receptor that interacts with signaling transducers, rather than causing a large-scale rearrangement of the transmembrane helices. nih.gov

Furthermore, the "GP-first" mechanism suggests that for some GPCRs, an inactive G-protein may pre-couple to the inactive receptor. nih.govcaltech.edu In this scenario, the binding of an agonist to this pre-formed complex is the trigger that induces the fully active state and subsequent signaling. nih.govcaltech.edu

Once activated, the G-protein dissociates into its α-subunit and βγ-dimer, both of which can modulate the activity of various downstream effector proteins. The specificity of the cellular response is determined by which type of G-protein the activated GPCR couples to.

Different classes of G-proteins (e.g., Gs, Gi, Gq) interact with different effectors:

Gs-proteins typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Gi-proteins generally inhibit adenylyl cyclase, resulting in a decrease in cAMP.

Gq/11-proteins activate phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C.

Non-GPCR Target Modulation (e.g., nuclear receptors, enzymes)

While much of agonist research focuses on G protein-coupled receptors (GPCRs), the molecular interactions of compounds, including those with a furan ethyl moiety, can extend to other significant cellular targets such as nuclear receptors and enzymes. These non-GPCR interactions are crucial for understanding the full pharmacological profile of an agonist.

Nuclear Receptor Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate essential physiological processes like metabolism, development, and inflammation. focusbiomolecules.commdpi.com Upon agonist binding, a nuclear receptor undergoes a conformational change, which facilitates the recruitment of coactivator proteins and initiates the transcription of target genes. mdpi.com

The activation mechanism involves the ligand-binding domain (LBD) of the receptor. An agonist stabilizes an active conformation of the LBD, creating a binding surface for coactivators. mdpi.comnih.gov While specific furan ethyl agonists targeting nuclear receptors are not extensively documented in publicly available research, the principle remains that any such agonist would need to fit within the LBD and induce this specific conformational shift. The chemical properties of the furan ring and the ethyl group would be critical determinants of binding affinity and efficacy.

For instance, the orphan nuclear receptor Nurr1 (NR4A2), once thought to be constitutively active, is now known to be modulated by various endogenous and synthetic agonists. nih.gov This highlights the potential for novel chemical structures to act as ligands for previously "undruggable" nuclear receptors.

Enzyme Modulation

Enzymes are another major class of non-GPCR targets. Furan-containing compounds are known to be metabolized by various enzymes, particularly the cytochrome P450 (CYP) family. nih.gov Furan itself is metabolized by CYP2E1 into a reactive intermediate, cis-2-butene-1,4-dial, which can form adducts with proteins and deplete glutathione. nih.gov While this describes a substrate interaction leading to toxicity, it illustrates the potent and specific interactions that can occur between furan structures and enzyme active sites. A hypothetical this compound could be designed to act as a modulator—either an activator or inhibitor—of a specific enzyme by binding to its active or an allosteric site.

The following table illustrates the potential interactions of a hypothetical agonist with these non-GPCR targets.

Target ClassSpecific ExampleMechanism of Agonist ActionPotential Downstream Effect
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Binds to the Ligand-Binding Domain (LBD), induces conformational change, recruits coactivators. nih.govRegulation of genes involved in lipid metabolism and inflammation.
Nuclear ReceptorsFarnesoid X Receptor (FXR)Ligand binding stabilizes the active receptor conformation. mdpi.comControl of bile acid synthesis and transport.
Nuclear ReceptorsNurr1 (NR4A2)Binds to a dynamic ligand-binding pocket, inducing transcriptional activation. nih.govRegulation of dopaminergic neuron development and survival. nih.gov
EnzymesCytochrome P450 (e.g., CYP2E1)Acts as a substrate or inhibitor, binding to the enzyme's active site. nih.govAlteration of xenobiotic or endogenous compound metabolism. nih.gov
EnzymesKinasesBinds to the ATP-binding site or an allosteric site to enhance activity.Modulation of cellular signaling cascades.

Agonist Efficacy and Functional Selectivity (Biased Agonism)

The concepts of agonist efficacy and functional selectivity, also known as biased agonism, have revolutionized pharmacology. Efficacy describes the maximal response an agonist can produce upon binding to a receptor, while functional selectivity refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. nih.govnih.govnih.gov

This phenomenon is most extensively studied in the context of GPCRs. nih.govnih.gov Classically, it was thought that an agonist activates both G protein-dependent signaling and a subsequent pathway involving β-arrestin, which leads to receptor desensitization and internalization. semanticscholar.orgyoutube.com However, a biased agonist can selectively activate one pathway over the other. nih.gov For example, a G protein-biased agonist would activate G protein signaling with minimal β-arrestin recruitment, whereas a β-arrestin-biased agonist would do the opposite. nih.govyoutube.com

This principle of biased agonism is also applicable to nuclear receptors, which can engage different coregulatory proteins (coactivators or corepressors) to produce varied transcriptional outcomes. A this compound could theoretically exhibit bias by stabilizing a receptor conformation that has a preferential affinity for a specific subset of coregulators, thus activating only a select portion of the target gene network. Subtle changes in a ligand's chemical structure can shift the conformational equilibrium of the receptor, switching its activity from agonism to antagonism or inverse agonism, and potentially biasing its function. nih.gov

The potential for developing biased agonists offers a powerful therapeutic strategy, as it may allow for the separation of desired therapeutic effects from unwanted side effects. nih.gov For instance, in the context of the μ-opioid receptor, the goal has been to develop G protein-biased agonists that provide analgesia (a G protein-mediated effect) without causing significant respiratory depression or tolerance (effects linked to β-arrestin). nih.govnih.gov

The table below provides a hypothetical illustration of how different furan ethyl agonists (FEA) could display varying efficacy and bias at a single receptor.

CompoundReceptor TargetPathway A Efficacy (e.g., G-Protein)Pathway B Efficacy (e.g., β-Arrestin)Functional Bias
FEA-1 (Balanced Agonist)Receptor X100%98%Balanced
FEA-2 (Pathway A Biased)Receptor X85%15%Pathway A
FEA-3 (Pathway B Biased)Receptor X10%90%Pathway B
FEA-4 (Partial Agonist)Receptor X45%40%Balanced, Partial

Target Receptor Systems and Biological Contexts of Furan Ethyl Agonists

Estrogen Receptors (ERα, ERβ)

Estrogen receptors (ER) are nuclear transcription factors that mediate the physiological effects of estrogens. The two primary subtypes, ERα and ERβ, have distinct tissue distributions and physiological roles, making subtype-selective ligands valuable research tools and potential therapeutic agents. researchgate.net ERα is predominantly found in the uterus, mammary gland, and bone, while ERβ is highly expressed in the prostate, ovaries, and immune system. researchgate.net

Research into nonsteroidal estrogen receptor ligands has led to the development of furan-based compounds with notable selectivity. A series of tetrasubstituted furans have been identified as ERα binding- and potency-selective agents. nih.gov Among these, 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan stands out as a full transcriptional agonist for ERα while remaining inactive on ERβ. nih.gov This selectivity is significant, as it allows for the targeted modulation of ERα-mediated pathways. The binding selectivity for ERα can be as high as 50- to 70-fold over ERβ for compounds in this class. nih.gov

Conversely, altering the substitution pattern on the furan (B31954) ring can shift selectivity. Studies on 2,4-diphenylfuran (B1221066) derivatives have shown that 3,5-dialkyl-2,4-bis(4-hydroxyphenylfurans) act as agonists with a preference for ERβ. nih.gov These findings demonstrate that the furan scaffold can be systematically modified to achieve agonism at either ER subtype, providing tools to investigate the specific biological roles of ERα and ERβ. nih.govnih.gov

Opioid Receptors (Kappa Opioid Receptor)

The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) involved in modulating pain, mood, and addiction. tocris.com While traditional KOR agonists are effective analgesics, their clinical use is often limited by side effects like dysphoria and sedation. nih.gov This has driven the development of "biased" agonists, which preferentially activate G protein signaling pathways over β-arrestin recruitment, a mechanism hypothesized to separate therapeutic effects from adverse ones. nih.gov

A notable furan-containing KOR agonist is Triazole 1.1 , chemically identified as 2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine. nih.gov This compound is a G protein-biased KOR agonist that has demonstrated antinociceptive and antipruritic (anti-itch) properties in preclinical models. nih.govnih.gov Importantly, Triazole 1.1 was shown to alleviate pain without inducing the dysphoric and sedative effects associated with conventional KOR agonists. nih.govnih.gov Studies have shown it can reduce the reinforcing effects of other opioids while enhancing their analgesic properties, suggesting its potential in developing pain therapeutics with reduced abuse liability. uky.edurti.org

Serotonin Receptors (5-HT4, 5-HT2A)

Serotonin receptors are a large family of GPCRs that mediate the diverse effects of the neurotransmitter serotonin. The 5-HT4 and 5-HT2A subtypes are involved in cognitive function, memory, and mood regulation. nih.govresearchgate.net

5-HT4 Receptor: Research into selective 5-HT4 receptor agonists has yielded potent compounds built upon a benzofuran (B130515) or dihydrobenzofuran skeleton. The construction of these furan-containing ring systems was found to significantly enhance agonistic activity compared to simpler benzamide (B126) structures. nih.gov One such compound is 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide . nih.gov The (S)-(-)-isomer of this compound, known as SK-951, demonstrated approximately twice the 5-HT4 receptor agonistic activity of its corresponding (R)-(+)-enantiomer. managedhealthcareexecutive.com

5-HT2A Receptor: The 5-HT2A receptor is a primary target for many psychedelic compounds but is also involved in learning and cognition. nih.gov While specific "furan ethyl agonists" are not prominently highlighted, a general principle in the design of 5-HT2A agonists is that fixing the orientation of oxygen atoms by incorporating them into a dihydrofuran or furan ring can increase affinity for 5-HT2 receptors. nih.gov Agonists at this receptor are being explored for their potential to enhance cognition and attention. researchgate.net

Farnesoid X Receptors (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating the metabolism of bile acids, lipids, and glucose. nih.govnih.gov Activation of FXR is considered a promising therapeutic strategy for metabolic conditions like non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

While many known FXR agonists are steroidal derivatives, novel furan-containing natural products have been identified as FXR activators. nih.govnih.gov A study on the marine-derived microorganism Nocardiopsis sp. led to the isolation of several 2-methyl-4-(1-glycerol)furan (MGF) dimers , named nocardifurans. nih.gov These compounds, including Nocardifuran A, were found to be a new structural class of FXR agonists. nih.gov Bioactivity evaluations showed that these furan dimers could activate FXR and exhibit lipid-lowering activity in vitro, suggesting their potential as lead compounds for addressing dysregulation of hepatic lipid metabolism. nih.gov Additionally, the natural furanocoumarin, Imperatorin , has been shown to protect against liver injury by enhancing the activation and translocation of FXR. nih.gov

Melatonin (B1676174) Receptors (MT1, MT2)

Melatonin receptors MT1 and MT2 are GPCRs that mediate the effects of the hormone melatonin, which is crucial for regulating the sleep-wake cycle and other circadian rhythms. nih.govfda.gov Agonists targeting these receptors are used to treat insomnia.

A prominent example of a furan-containing melatonin agonist is Ramelteon , chemically named (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide. nih.govnih.gov This tricyclic synthetic analog of melatonin contains a tetrahydro-indeno-furan core. nih.gov Ramelteon is a potent and selective agonist with high affinity for both MT1 and MT2 receptors. nih.govfda.govphysoc.org Its activity at these receptors located in the brain's suprachiasmatic nucleus is believed to contribute to its sleep-promoting properties by mimicking the effects of endogenous melatonin in maintaining the circadian rhythm underlying the normal sleep-wake cycle. nih.govfda.gov

Free Fatty Acid Receptor 3 (FFA3)

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is a GPCR activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota. mdpi.comnih.gov The receptor is expressed in various tissues, including enteroendocrine cells and the peripheral nervous system, and is involved in regulating energy homeostasis and immune responses. mdpi.comfrontiersin.org

The development of selective synthetic ligands has been crucial for studying the specific functions of FFA3. nih.gov A furan-containing compound, 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide , has been identified as a selective and moderately potent positive allosteric modulator and agonist (PAM-agonist) of the FFA3 receptor. researchgate.net Such selective modulators are instrumental in exploring the therapeutic potential of targeting FFA3 for metabolic and inflammatory conditions. nih.gov

Other Receptor Families and Enzymes Targeted by Furan Agonists

The furan scaffold is present in agonists that target other biological systems beyond those detailed above.

Furan fatty acids (FuFA) , which are found naturally in many foods, have been shown to exert beneficial health effects. pitt.edu In preclinical models of obesity, supplementation with FuFA reversed hepatic steatosis (fatty liver) and protected against cartilage degradation. cirad.fr Liver RNA-sequencing analysis indicated that FuFA favorably altered the expression of numerous genes involved in the development of hepatic steatosis. cirad.fr These findings highlight the potential of nutritional supplementation with FuFA as an approach to treat obesity-related disorders. pitt.educirad.fr

Furthermore, the furan ring is a key component of many odorant molecules. Certain furan derivatives act as agonists at specific olfactory receptors , which are GPCRs expressed in the nose that are responsible for the sense of smell.

Compound Reference Table

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. thieme-connect.de The inhibition of these enzymes is a key strategy for controlling inflammatory responses. Several furan derivatives have been identified as effective LOX inhibitors.

Research into 2-arylbenzo[b]furan derivatives isolated from Artocarpus heterophyllus has identified potent inhibitors of human lipoxygenases. nih.govtandfonline.com Among these, certain natural and synthetic compounds demonstrated significant inhibitory capabilities against 5-LOX, 12-LOX, and 15-LOX. tandfonline.com One of the most effective compounds, Moracin C, was found to be the most potent LOX inhibitor among the tested derivatives and acts as a competitive inhibitor. nih.govtandfonline.com Furthermore, Moracin C significantly inhibits the production of leukotriene B4 (LTB4) in neutrophils, a key process in the inflammatory cascade. nih.govtandfonline.com

In a separate line of research, a series of synthesized 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives were evaluated for their inhibitory action on soybean lipoxygenase. nih.gov Within this series, one compound stood out for its potent activity. nih.gov Molecular docking studies were also performed to understand the binding interactions between these furan derivatives and the lipoxygenase enzyme. nih.gov

Table 1: Furan Derivatives as Lipoxygenase Inhibitors

Compound NameTargetReported Activity (IC₅₀)Source
Moracin CHuman Lipoxygenases (LOXs)Most potent inhibitor among a series of tested 2-arylbenzo[b]furan derivatives. nih.govtandfonline.com nih.govtandfonline.com
5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester (3g)Soybean Lipoxygenase12.8 μM. nih.gov nih.gov

Phosphodiesterase IV (PDE IV) Inhibition

Phosphodiesterase IV (PDE4) is an enzyme that specifically degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory cell activity. google.comresearchgate.net By inhibiting PDE4, intracellular cAMP levels are elevated, which leads to the suppression of various inflammatory pathways. google.com The furan scaffold has been successfully utilized to develop potent and selective PDE4 inhibitors. nih.gov

A novel series of aryl furan derivatives has been developed that demonstrates potent inhibition of the human recombinant PDE4 enzyme. google.com These compounds effectively increase cAMP levels in isolated leukocytes and show promise in suppressing the synthesis of inflammatory cytokines. google.com

Further research has led to the synthesis of 5-phenyl-2-furan derivatives designed as PDE4 inhibitors. nih.gov One particular compound from this series, identified as Compound 5j, exhibited a lower IC₅₀ value (1.4 μM) against PDE4 than the established inhibitor, rolipram (B1679513) (2.0 μM), in an in vitro enzyme assay. nih.gov Docking studies suggested that a methoxy (B1213986) group on the phenyl ring enhances inhibitory activity by interacting with the metal-binding pocket of the PDE4B isoform. nih.gov

A lead optimization program focusing on other structural classes has also generated furan-based PDE4 inhibitors. nih.gov A 2,5-disubstituted furan derivative, compound 37, recorded an IC₅₀ value of 2.8 μM on PDE4. nih.gov Structural analysis indicated that an amide function and a thiazolidine (B150603) ring contribute to enhanced binding and activity. nih.gov

Table 2: Furan Derivatives as Phosphodiesterase IV (PDE IV) Inhibitors

Compound NameTargetReported Activity (IC₅₀)Source
Compound 5jPDE4B1.4 μM. nih.gov nih.gov
Compound 37PDE42.8 μM. nih.gov nih.gov
2-(3-cyclopentyloxy-4-methoxyphenyl)-5-(2-pyridyl) furanPDE4Described as a potent inhibitor. google.com google.com

Preclinical Pharmacological Evaluation of Furan Ethyl Agonists

In Vitro Functional Assays

In vitro functional assays are the cornerstone of preclinical pharmacological evaluation. These assays are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells. They provide the initial characterization of a furan (B31954) ethyl agonist's biological activity at the molecular and cellular level.

Receptor binding assays are fundamental in determining the affinity of a furan ethyl agonist for its specific receptor target. These assays measure the strength of the interaction between the ligand (the this compound) and the receptor. Typically, a radiolabeled or fluorescently-labeled ligand with known high affinity for the receptor is used in competition with the test compound. The ability of the this compound to displace the labeled ligand from the receptor is quantified, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined. A lower Ki or IC50 value indicates a higher binding affinity.

For instance, in the study of furan-containing compounds, such as derivatives of salvinorin A, which possess a furan ring, receptor binding assays have been crucial in determining their affinity for the κ-opioid receptor (κ-OR) acs.org. While most modifications to the furan ring have been shown to dramatically reduce affinity, these studies highlight the importance of the furan moiety in receptor interaction acs.org. Similarly, in the development of fentanyl analogues containing a furoyl group, competitive radioligand binding assays were employed to confirm their binding to the μ-opioid receptor (MOR) nih.gov. Both enantiomers of a specific fentanyl analogue with a 2-furoyl group demonstrated high binding affinity to the MOR, with Ki values in the nanomolar range, indicating a strong interaction with the receptor's orthosteric site nih.gov.

Table 1: Example Receptor Binding Affinities for Furan-Containing Compounds

Compound/Derivative Receptor Binding Affinity (Ki) Reference
(+)-Fentanyl Analogue 31 μ-Opioid Receptor 1.86 nM nih.gov
(-)-Fentanyl Analogue 31 μ-Opioid Receptor 4.96 nM nih.gov

Cell-based reporter assays are powerful tools for quantifying the functional consequences of a this compound binding to its receptor. These assays utilize genetically modified cells that express the target receptor and a reporter gene linked to a response element that is activated by the receptor's signaling pathway. Upon agonist binding and receptor activation, the downstream signaling cascade leads to the expression of the reporter protein, which can be easily measured (e.g., luciferase, β-galactosidase). The intensity of the reporter signal is proportional to the extent of receptor activation, allowing for the determination of the agonist's potency (EC50) and efficacy (Emax).

These assays are widely applicable for various receptor types, including G protein-coupled receptors (GPCRs) and nuclear receptors mdpi.comresearchgate.netnih.gov. For example, in the screening of androgen receptor ligands, cell-based reporter assays provide quantitative and functional information in a relatively short time, making them suitable for high-throughput screening mdpi.comresearchgate.net. The principle involves the ligand-activated receptor binding to a specific DNA sequence (androgen response element) which drives the expression of a measurable reporter gene mdpi.com. This approach allows for the characterization of both agonistic and antagonistic activities of test compounds mdpi.comresearchgate.net.

While the term "agonist" typically refers to receptor activation, some furan ethyl compounds may exert their effects by modulating enzyme activity. Enzyme inhibition or activation studies are therefore essential to characterize these interactions. These assays measure the effect of the compound on the rate of a specific enzyme-catalyzed reaction. For enzyme activation, an increase in the reaction rate in the presence of the furan ethyl compound would be observed.

A relevant example is the study of 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF), a furan derivative with an ethyl group. The enzymatic formation of this compound is a key step in the development of strawberry flavor nih.govresearchgate.net. In these studies, enzyme assays were performed using the precursor (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) as a substrate for the enone oxidoreductase enzyme (FaEO) nih.gov. The activity of the enzyme in the presence of cofactors like NADH was monitored by measuring the formation of the product, EHMF nih.gov. Such assays can be adapted to screen for compounds that enhance or inhibit the enzyme's activity.

Table 2: Example of an Enzyme Assay System for a Furan Derivative

Enzyme Substrate Product Cofactor Assay Principle Reference
Fragaria x ananassa enone oxidoreductase (FaEO) (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF) NADH Measurement of product formation via GC/MS and HPLC/UV nih.gov

For furan ethyl agonists that act on Gq-coupled GPCRs or other receptors that signal through intracellular calcium, cellular calcium mobilization assays are a primary method for functional characterization. These assays measure changes in the concentration of intracellular free calcium ([Ca2+]i) following stimulation with the agonist. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Indo-1) nih.gov. Upon agonist binding, the receptor activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum nih.gov. The resulting increase in [Ca2+]i is detected as a change in the fluorescence of the dye.

This method is widely used in drug discovery to screen for agonists and antagonists of GPCRs nih.govnih.gov. For example, studies on certain ether lipids containing a tetrahydrofuran (B95107) ring, such as SRI 62-834, have shown that these compounds can elicit a transient rise in intracellular free calcium, indicating an acute calcium agonist activity nih.gov. The mobilization of calcium is a rapid and robust signal that can be monitored in real-time using specialized instrumentation like a FlexStation or a FLIPR (Fluorometric Imaging Plate Reader), making it suitable for high-throughput screening nih.gov. The magnitude and kinetics of the calcium response provide valuable information about the agonist's potency and efficacy.

Many furan ethyl agonists may target Gs- or Gi-coupled GPCRs, which respectively stimulate or inhibit the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Assays that measure changes in intracellular cAMP levels are therefore crucial for evaluating the activity of these compounds. In these assays, cells expressing the target receptor are treated with the this compound, and the resulting change in cAMP concentration is quantified.

For Gs-coupled receptors, an agonist will increase cAMP levels, while for Gi-coupled receptors, an agonist will decrease the basal or forskolin-stimulated levels of cAMP. Various assay formats are available for measuring cAMP, including competitive immunoassays (e.g., HTRF, AlphaScreen) and reporter gene assays where the reporter is under the control of a cAMP-responsive element nih.govrevvity.comrevvity.comacs.org. These assays are highly sensitive and can be used to determine the potency (EC50) and efficacy of agonists, partial agonists, and antagonists nih.gov. The choice of assay depends on the required throughput and the specific characteristics of the receptor and cell line being used.

In Vivo Preclinical Models for Agonist Activity Evaluation

The choice of the in vivo model depends on the therapeutic target and the intended clinical indication of the this compound. For example, if a this compound is being developed as an analgesic targeting an opioid receptor, its efficacy would be tested in models of pain, such as the hot plate or tail-flick test in mice or rats. For a compound intended to treat a metabolic disorder, models of that disease, such as diabetic or obese mice, would be employed. The administration of the this compound would be followed by the measurement of relevant biomarkers or physiological parameters to assess its agonist activity. For instance, in the development of GPR40 agonists for type 2 diabetes, in vivo glucose-lowering efficacy was a key endpoint measured in preclinical models nih.gov. The correlation between in vitro potency and in vivo activity is a critical aspect of these studies, helping to validate the chosen pharmacological target and to predict the compound's potential clinical utility nih.gov.

Animal Models for Specific Agonist Activity

Preclinical evaluation of furan ethyl agonists has identified specific interactions with nuclear hormone receptors, particularly the estrogen receptor (ER). In vitro studies, which form a crucial part of preclinical assessment, have demonstrated that certain tetrasubstituted furans exhibit selective agonist activity.

One notable compound, 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan , has been identified as a potent and selective agonist for Estrogen Receptor alpha (ERα). Transcriptional activation studies revealed that this compound displays full agonist activity on ERα while remaining inactive on the related ERβ subtype. The binding selectivity for ERα was reported to be as high as 50- to 70-fold over ERβ. This selective agonist profile suggests potential applications in contexts where ERα-mediated pathways are therapeutically relevant. The evaluation of such compounds typically involves cell-based reporter assays where the activation of the receptor by the ligand (the agonist) leads to the transcription of a specific gene, providing a measurable output of agonist activity. While these studies establish a clear agonist profile at the cellular level, further evaluation in whole-animal models would be required to determine the physiological and behavioral consequences of this selective agonism.

Table 1: Agonist Activity of a Furan Ethyl Derivative

CompoundTarget ReceptorActivity TypeSelectivityPreclinical Model System
3-ethyl-2,4,5-tris(4-hydroxyphenyl)furanEstrogen Receptor alpha (ERα)Full Agonist50- to 70-fold for ERα over ERβIn vitro transcriptional activation assays

Assessment of Chronobiotic Activity in Animal Models

The evaluation of furan derivatives for chronobiotic activity—the ability to shift circadian rhythms—is an emerging area of research. While direct studies on "furan ethyl agonists" in animal models are not prominent in the literature, research on related furan-containing compounds provides insight into the potential for this chemical class to modulate cellular clocks.

A key example involves Usnic acid , a dibenzofuran (B1670420) derivative found in lichens. Studies have investigated its effects on cellular circadian rhythms using in vitro models, such as mouse embryonic fibroblasts (MEFs) and human U2OS osteosarcoma cells, which contain core circadian clock machinery. In these models, circadian oscillations are tracked using bioluminescence reporters. Treatment with Usnic acid was found to alter key parameters of the cellular rhythm, including the period and phase. frontiersin.orgnih.gov Such studies are foundational in identifying compounds with potential chronobiotic effects. A substance that can modulate the period or phase of circadian rhythms in vitro is a candidate for further testing in whole-animal models, where effects on physiological and behavioral rhythms, like body temperature and locomotor activity, can be assessed. nih.govnih.gov

These cellular assays serve as an initial screening step to identify furan derivatives that may act as chronobiotic agents, warranting future investigation in animal models to confirm systemic effects and therapeutic potential for circadian rhythm disorders. frontiersin.orgnih.gov

Table 2: Chronobiotic Effects of a Furan Derivative in Cellular Models

CompoundModel SystemAssayObserved Effects on Circadian Rhythm
Usnic acid (a dibenzofuran derivative)Mouse Embryonic Fibroblasts (MEF-P2L), N44-BL, and U2OS-BL cellsBioluminescence Reporter AssaysModulation of circadian rhythm period and phase

Evaluation of Analgesic Properties (e.g., Improgan-like Activity)

The analgesic potential of compounds containing a furan moiety has been explored in various preclinical animal models. These studies demonstrate that furan derivatives can exert significant antinociceptive effects through different mechanisms of action. However, evidence specifically linking these analgesic properties to Improgan-like activity (i.e., histamine (B1213489) H3 receptor agonism) is not well-established in the available literature. Instead, the observed analgesia often appears to be related to anti-inflammatory pathways.

Several furan derivatives have been assessed for analgesic efficacy using standard pain models in rodents. For instance, a series of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic acid ethyl esters was investigated in rats. These compounds demonstrated notable analgesic effects in both the acetic acid-induced writhing test, a model of visceral inflammatory pain, and in a model of orofacial trigeminal pain.

Other studies have utilized different models to confirm these properties. The carrageenan-induced rat paw edema model is frequently used to assess anti-inflammatory and analgesic effects, while the hot plate test is employed to evaluate central analgesic activity. Furanone derivatives have shown strong activity in these assays, indicating their potential to alleviate pain associated with inflammation. The acetic acid-induced writhing response in mice is another common model where furan derivatives have demonstrated dose-dependent analgesic effects.

While the analgesic effects are well-documented, the mechanism does not appear to involve histamine receptor agonism. Research into furan-based compounds has identified activity as histamine H2 receptor antagonists in some cases, which is functionally opposite to the agonist activity of Improgan. Therefore, while furan derivatives are promising analgesic candidates, their mode of action is distinct from that of Improgan.

Table 3: Preclinical Evaluation of Analgesic Activity of Furan Derivatives

Compound ClassAnimal ModelPain ModelObserved Analgesic Effect
4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic acid ethyl estersRatsAcetic Acid-Induced Writhing, Orofacial Trigeminal PainSignificant reduction in pain response
Furanone derivativesRatsCarrageenan-Induced Paw EdemaCompelling anti-inflammatory and analgesic activity
Furanone derivativesMiceAcetic Acid-Induced WrithingDose-dependent reduction in writhing
3-substituted dihydrofuran-2(3H)-one derivativesMiceHot Plate and Writhing TestsStrong analgesic activity demonstrated

Computational Approaches in Furan Ethyl Agonist Research

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. rowan.edu This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a more realistic, solvated environment. nih.gov

MD simulations are particularly valuable for studying how the binding of an agonist induces the specific conformational changes in a receptor that are necessary for its activation. mdpi.com Extensive simulations, often on the microsecond timescale, can capture the flexibility of both the ligand and the receptor, highlighting conformational variability and multiple potential binding modes that might not be apparent from static docking. nih.gov

For example, MD simulations of the androgen receptor bound to different ligands showed that agonists stabilize the receptor in its active conformation. nih.govresearchgate.net In contrast, antagonists can induce distinct fluctuations that disrupt this active state. nih.govresearchgate.net Studies on G protein-coupled receptors (GPCRs) have used MD to observe agonist-induced effects such as the breaking of an "ionic lock"—a key interaction that holds the receptor in an inactive state. mdpi.com These simulations can reveal the entire sequence of events, from the initial ligand binding to the large-scale conformational changes at the intracellular side of the receptor that lead to cell signaling. mdpi.com Advanced techniques like accelerated molecular dynamics (aMD) can enhance the sampling of these conformational transitions, allowing researchers to observe significant structural changes in shorter simulation times. nih.gov

Allostery is a phenomenon where the binding of a ligand to one site on a protein (the allosteric site) influences the binding or activity at a different, often distant, site (the orthosteric or catalytic site). nih.gov MD simulations are a powerful tool for investigating these long-range communications within a protein.

Simulations can uncover cryptic or hidden allosteric pockets that are not visible in static crystal structures but become accessible as the protein moves and flexes. fu-berlin.de Researchers can use MD to trace the network of interactions that transmit the signal from the allosteric site to the active site. nih.gov For instance, studies on the cannabinoid receptor (CB1) used MD simulations to explore how the orthosteric binding pocket is connected to the intracellular G protein binding surface through a channel of polar amino acids, suggesting a general mechanism for receptor activation. mdpi.com

Specialized MD-based methods can also be used to predict which residues are critical for allosteric regulation. By calculating the binding free energy between a ligand and a receptor and then decomposing this energy into contributions from individual amino acid residues (a technique known as MM-GBSA), scientists can identify key residues at the allosteric site. nih.gov This information is invaluable for designing allosteric modulators, which offer a promising therapeutic strategy for fine-tuning receptor activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the activity of a chemical is determined by its structural properties. A QSAR model, once validated, can be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. mdpi.com

The process involves several steps: compiling a dataset of compounds with known activities (e.g., furan (B31954) agonists), calculating various molecular descriptors for each compound (representing their physicochemical properties like size, lipophilicity, and electronic character), and then using statistical methods to build a regression model that correlates these descriptors with the observed activity. mdpi.complos.org

QSAR studies have been successfully applied to various furan-containing compounds. In one study, a QSAR model was used to guide the optimization of furan analogues as kinase inhibitors. nih.gov Another study on furanyl derivatives developed a Hologram QSAR (HQSAR) model that successfully predicted the antagonist activity of a test set of compounds. researchgate.net 3D-QSAR models, which consider the three-dimensional fields (e.g., steric and electrostatic) around the molecules, have been used to understand the structural requirements for partial agonists at the 5-HT₄ receptor. mdpi.com The analysis from these models provides intuitive 3D contour maps that show which regions around the molecule should be modified to enhance or decrease activity, offering clear guidance for the rational design of new furan ethyl agonists. mdpi.com

Table 2: Example of a 3D-QSAR Model for Receptor Ligands This table presents typical statistical parameters used to validate the robustness and predictive power of a QSAR model.

Model TypeStatistical ParameterValueDescriptionReference
Field-Based 3D-QSAR (5-HT₄ Partial Agonists)R² (Training Set)0.821Coefficient of determination; how well the model fits the training data. mdpi.com
Q² (Cross-validation)0.804Cross-validated R²; indicates the model's internal predictive ability. mdpi.com
R² (Test Set)0.667Predictive R²; how well the model predicts the activity of an external test set. mdpi.com
Gaussian-Field 3D-QSAR (5-HT₄ Partial Agonists)R² (Training Set)0.898Coefficient of determination; how well the model fits the training data. mdpi.com
Q² (Cross-validation)0.886Cross-validated R²; indicates the model's internal predictive ability. mdpi.com
R² (Test Set)0.695Predictive R²; how well the model predicts the activity of an external test set. mdpi.com

Predictive Models for Agonistic Potency

Predictive computational modeling serves as a powerful tool to estimate the biological potency of novel compounds before they are synthesized. These models are built on existing data to identify key molecular features that correlate with agonistic activity.

Quantitative Structure-Activity Relationship (QSAR) is a foundational approach where a mathematical model is constructed to correlate the chemical structures of compounds with their biological activities. nih.gov For instance, deep learning (DL), a sophisticated subset of machine learning, has been successfully employed to create high-performance prediction models for the agonist and antagonist activities of various compounds. nih.gov One such advanced system, known as DeepSnap-DL, utilizes three-dimensional molecular structures to generate snapshot images, which are then fed into a deep learning algorithm to predict activity. nih.govmdpi.com

The performance of these predictive models is rigorously evaluated using statistical metrics. The Area Under the Receiver Operating Characteristic Curve (AUC or ROC_AUC) is a common metric, where a value of 1.0 signifies a perfect model and 0.5 indicates a random guess. nih.govsemanticscholar.org Models for complex cellular responses, such as those involving the estrogen receptor, have achieved AUC values ranging from 0.56 to 0.86, demonstrating significant predictive power. nih.gov For nuclear receptor agonists and antagonists, models have shown mean ROC_AUC values of approximately 0.884. mdpi.com These models allow researchers to prioritize candidate molecules that are most likely to exhibit high agonistic potency, thereby streamlining the discovery process. nih.gov

Descriptor Generation and Selection for Furan Derivatives

The accuracy of any QSAR model is fundamentally dependent on the molecular descriptors used. nih.gov These descriptors are numerical values that quantify various physicochemical and structural properties of a molecule. For furan derivatives, a wide array of descriptors is generated to capture the nuances of their chemical features.

In QSAR studies of furan-containing compounds, descriptors are often grouped into several classes. A study on nitrofuran derivatives identified 16 key descriptors from six different classes: Constitutional, Functional, Atom-Centered Fragments, Topological, Galvez, and 2D-autocorrelation. aimspress.com These studies suggested that for antitubercular activity, the presence of a furan ring substituted with a nitro group is crucial. aimspress.com

Commonly used molecular descriptors in studies of furan and benzofuran (B130515) derivatives include properties calculated through quantum mechanical methods like Density Functional Theory (DFT). digitaloceanspaces.comresearchgate.net These descriptors provide insight into the electronic and spatial characteristics of the molecules.

Below is an interactive table of molecular descriptors frequently used in QSAR studies of furan and related derivatives. researchgate.net

Descriptor CategoryDescriptor NameSymbolDescription
Thermodynamic Hydration EnergyHEThe energy released when one mole of an ion dissolves in a large amount of water.
Constitutional Molecular WeightMWThe sum of the atomic weights of all atoms in a molecule.
Topological Surface AreaSThe total surface area of the molecule.
Topological VolumeVThe total volume occupied by the molecule.
Electronic PolarizabilityαThe ability of the molecule's electron cloud to be distorted by an electric field.
Electronic RefractivityRA measure of the total polarizability of a mole of a substance.
Electronic Octanol-Water Partition Coefficientlog PA measure of a compound's lipophilicity or hydrophobicity.
Quantum-Chemical Energy of HOMOEHOMOEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
Quantum-Chemical Energy of LUMOELUMOEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.

The selection of the most relevant descriptors is a critical step, often accomplished using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to avoid redundancy and collinearity. digitaloceanspaces.com This ensures that the final QSAR model is both robust and interpretable.

Pharmacophore Modeling for Agonist Design

Pharmacophore modeling is a cornerstone of rational drug design that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect, such as receptor agonism. mdpi.com A pharmacophore model represents the key interaction points—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups—that a ligand establishes within a target's binding site. nih.gov

These models can be generated using two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting their common chemical features.

Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the interactions observed between the receptor and a bound ligand. nih.gov This provides a more detailed insight into the specific requirements of the binding pocket.

Once a pharmacophore model is built, it undergoes rigorous validation to ensure it can effectively distinguish between active and inactive compounds. mdpi.com Validation techniques include Fischer's randomization method and the use of test sets and decoy sets. nih.gov A statistically significant model, often indicated by a large cost difference between the generated hypothesis and a null hypothesis, is then used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore features. nih.govnih.gov This process, known as virtual screening, can dramatically narrow down the number of compounds for experimental testing.

A key advantage of pharmacophore modeling is its ability to facilitate "scaffold hopping"—identifying compounds with diverse chemical structures (scaffolds) that still satisfy the essential geometric and chemical requirements for activity. mdpi.com This is crucial for discovering novel classes of agonists with potentially improved properties.

Machine Learning and Artificial Intelligence in Agonist Discovery

The general process involves training an ML algorithm on a dataset of known agonists and non-agonists, where each compound is represented by a set of molecular descriptors or fingerprints. nih.govmq.edu.au The trained model can then be used to predict the likelihood that a new, untested compound will be an agonist for the target receptor. semanticscholar.org

Predictive Models for Agonist Activity

A variety of machine learning algorithms are employed to build predictive models for agonist activity. mdpi.com A comprehensive study on estrogen receptor (ER) activity utilized several ML approaches to classify compounds. nih.gov The performance of these models can be compared to identify the most effective algorithm for a given biological target. mq.edu.au

Commonly used machine learning algorithms include:

Bernoulli Naïve Bayes (BNB): A probabilistic classifier based on Bayes' theorem with strong independence assumptions between features. nih.gov

k-Nearest Neighbors (kNN): A non-parametric method that classifies a compound based on the majority class of its 'k' nearest neighbors in the feature space. nih.gov

Random Forest (RF): An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes for classification, often yielding high accuracy. nih.govresearchgate.net

Support Vector Machines (SVM): A classifier that finds an optimal hyperplane to separate data points into different classes in a high-dimensional space. nih.govmdpi.com

Deep Neural Networks (DNNs): A form of deep learning that uses multi-layered neural networks to learn complex patterns from data, capable of automatically extracting high-dimensional features. mdpi.comnih.gov

The table below shows a comparison of the performance (measured by AUC) of different ML models in predicting ER agonism, based on data from a study using various chemical fingerprints as descriptors. nih.gov

Machine Learning AlgorithmFingerprint DescriptorAUC (5-fold Cross-Validation)
Random Forest (RF) ECFP0.86
Multitask DNN ECFP0.85
Support Vector Machine (SVM) FCFP0.84
k-Nearest Neighbors (kNN) MACCS0.81
Bernoulli Naïve Bayes (BNB) ECFP0.79

These models are validated through methods like five-fold cross-validation and by testing them on external datasets of compounds with known activity. nih.gov The ultimate goal is to create a robust model that can accurately predict agonist activity for new chemical entities, accelerating the identification of promising lead compounds. researchgate.net

Protein Feature Representation for Predictive Modeling

The predictive power of machine learning models in drug discovery depends not only on the representation of the small molecule (the ligand) but also on the representation of the biological target, typically a protein. oup.com Effectively encoding protein features is crucial for models that aim to predict protein-ligand interactions. biorxiv.org

Protein feature representation involves converting the complex information of a protein's structure and sequence into a numerical format that a machine learning algorithm can process. imrpress.com These features can be derived from several sources:

Amino Acid Sequence: The primary sequence of amino acids can be encoded using various methods, including amino acid composition, dipeptide composition, or more sophisticated representations that capture physicochemical properties like hydrophobicity and charge. imrpress.com

Sequence Order: Features can be generated that account for the sequential arrangement of amino acids, which is critical for protein structure and function. imrpress.com

3D Structural Information: When the protein's 3D structure is known, features can be derived from its geometry, such as secondary structure elements (alpha-helices, beta-sheets), solvent accessibility, and the spatial arrangement of residues in the binding pocket. oup.com

A state-of-the-art approach involves the use of protein language models (PLMs) , such as ProtLigand. oup.com These models are large neural networks trained on vast databases of protein sequences and structures. They learn to generate rich numerical representations (embeddings) of proteins that capture complex information about their structure and function. By incorporating information about interacting ligands during the training process, these models can produce "ligand-aware" protein representations that lead to state-of-the-art predictive performance in identifying potential agonists. oup.com

Advanced Design and Optimization Strategies for Furan Ethyl Agonists

Analogue Design and Lead Optimization

Analogue design is a cornerstone of lead optimization in medicinal chemistry. nih.govnih.gov This process involves the systematic generation of structural analogues of a lead compound to explore structure-activity relationships (SAR) and improve target potency and other critical properties. nih.gov For a furan (B31954) ethyl agonist, this would typically involve modifications to both the furan core and the ethyl substituent to probe interactions within the target's binding site.

Iterative Synthesis and Testing Approaches

Iterative synthesis and testing form a cyclical process at the heart of lead optimization. This approach involves designing and synthesizing a small set of focused analogues based on existing SAR data, followed by biological testing. The results from this testing then inform the design of the next set of molecules. chemrxiv.org This continuous loop of design, synthesis, and evaluation allows for the gradual refinement of the compound's properties.

In the context of furan ethyl agonists, a synthetic campaign might begin with a core furan ethyl scaffold. New derivatives can be created through established chemical reactions, such as those used to produce various furan-based compounds. mdpi.com For example, iterative modifications could involve introducing different substituents at various positions on the furan ring or altering the nature of the ethyl group. Each iteration provides crucial data points that build a comprehensive understanding of the SAR, guiding the project toward compounds with superior activity and drug-like characteristics.

Iteration Compound ID Modification on Furan Ethyl Core Resulting Activity (Hypothetical) Design Rationale for Next Iteration
1FEA-001Unsubstituted CoreBaseline Agonist ActivityIntroduce electron-donating group to probe for hydrogen bond acceptor.
2FEA-0025-Methyl substitution2-fold increase in activityExplore steric limits at the 5-position with a larger group.
3FEA-0035-tert-Butyl substitutionLoss of activity5-position is sterically constrained; revert to smaller groups.
4FEA-0044-Chloro substitution5-fold increase in activityExplore halogen bonding potential; test other halogens at the 4-position.

Scaffold Hopping and Bioisosterism in Furan Agonist Design

Scaffold hopping and bioisosterism are powerful strategies used to modify a lead compound significantly while retaining or improving its desired biological activity. nih.govnih.gov These techniques are employed to enhance potency, alter physicochemical properties, circumvent patent limitations, or escape undesirable metabolic pathways. nih.govuniroma1.it

Scaffold hopping involves the replacement of the central core of a molecule—in this case, the furan ring—with a structurally distinct scaffold that maintains the essential three-dimensional arrangement of key interaction points. researchgate.net This can lead to the discovery of completely novel chemical classes with the same biological function. uniroma1.it

Bioisosterism is the exchange of a functional group or substituent with another that possesses similar physical or chemical properties, leading to a similar biological effect. researchgate.netu-strasbg.fr This is a more conservative approach than scaffold hopping but is highly effective for fine-tuning a molecule's properties. For a furan ethyl agonist, a classical bioisosteric replacement could involve substituting the furan ring with other five-membered aromatic heterocycles.

Original Moiety Potential Bioisostere Rationale for Replacement
Furan RingThiopheneSimilar size and electronics; may alter metabolic stability. nih.gov
Furan RingPyrroleIntroduces a hydrogen bond donor.
Furan RingOxazoleModulates electronic distribution and potential interaction points.
Furan RingThiazoleAlters geometry and hydrogen bonding capacity.

Fragment-Based Drug Discovery (FBDD) for Agonist Identification

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient method for identifying novel lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to the target protein. nih.govbiosolveit.denih.gov Because of their small size, these fragments can explore chemical space more effectively than larger molecules in traditional high-throughput screening (HTS). drughunter.com

The identification of fragment hits requires highly sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). drughunter.comopenaccessjournals.com Once a fragment hit, for instance, a simple furan derivative, is identified and its binding mode is confirmed, it serves as a starting point for optimization. nih.gov The fragment is then elaborated into a more potent, drug-like molecule through several strategies biosolveit.de:

Fragment Growing: Adding functional groups to the initial fragment to engage with nearby pockets on the protein surface.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the structural features of two overlapping fragments into a single, more potent molecule.

For furan ethyl agonists, an FBDD campaign might identify a furan-containing fragment that binds to the target receptor. This fragment would then be systematically "grown" by adding an ethyl group and other functionalities to improve its binding affinity and evolve it into a high-potency agonist. biosolveit.de

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) utilizes the three-dimensional (3D) structural information of a biological target to design and optimize ligands. encyclopedia.pubresearchgate.net By understanding the precise architecture of the binding site and the key interactions between a ligand and the protein, researchers can rationally design molecules with enhanced affinity and selectivity. nih.gov This approach is significantly more efficient than traditional screening methods for lead discovery and optimization. nih.gov

Utilization of Receptor Crystal Structures

The availability of a high-resolution crystal structure of the target receptor is a fundamental prerequisite for successful SBDD. encyclopedia.pubnih.gov X-ray crystallography and cryo-electron microscopy provide detailed 3D maps of the protein, revealing the specific amino acid residues that form the binding pocket. encyclopedia.pub

When a this compound is bound to its target, a crystal structure can reveal the precise orientation of the furan ring and the ethyl group. For example, it might show the furan ring forming a π–π stacking interaction with an aromatic amino acid like phenylalanine or histidine, a phenomenon observed in other furan-containing ligands. nih.gov The structure could also show which residues interact with the ethyl group, providing clear guidance on how to modify the agonist to improve these interactions. This detailed molecular insight allows for the rational design of new analogues with modifications predicted to enhance binding affinity. nih.govresearchgate.net

Virtual Screening Approaches for Novel Furan Agonists

Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This in silico approach allows researchers to evaluate millions of compounds rapidly, prioritizing a smaller, more manageable number for subsequent experimental testing. mdpi.com

The process typically begins with a 3D model of the target receptor's binding site, often derived from a crystal structure. A computational docking algorithm then systematically fits candidate molecules from a library into this binding site and scores their potential binding affinity. mdpi.com This integrated approach of combining pharmacophore modeling with molecular docking has proven successful in identifying novel agonists for various receptors. nih.gov For the discovery of new furan ethyl agonists, a virtual screening workflow could be implemented as follows:

Step Description Objective
1. Target PreparationA 3D structure of the target receptor is obtained (e.g., from the Protein Data Bank) and prepared for docking by adding hydrogens and assigning charges.Create a computationally ready model of the receptor's binding site.
2. Library PreparationA large database of compounds (e.g., ZINC database) is prepared by generating 3D conformers for each molecule. frontiersin.orgGenerate a diverse set of candidate ligands for screening.
3. DockingEach compound in the library is computationally "docked" into the receptor's binding site. The program calculates a binding score based on intermolecular forces.Predict the binding mode and affinity of each compound.
4. Hit SelectionCompounds are ranked by their docking scores. The top-ranking compounds are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).Identify a prioritized list of virtual hits with the highest likelihood of being active.
5. Experimental ValidationThe selected virtual hits are purchased or synthesized and tested in biological assays to confirm their agonist activity. nih.govConfirm the computational predictions and identify novel this compound scaffolds.

Combinatorial Chemistry and High-Throughput Screening for Agonists

Combinatorial chemistry has emerged as a pivotal strategy in drug discovery for the rapid synthesis of large, diverse libraries of chemical compounds. eurekaselect.comj-morphology.com This approach, when coupled with high-throughput screening (HTS), facilitates the identification of novel "hit" compounds with desired biological activity from vast chemical collections. In the context of furan ethyl agonists, combinatorial synthesis allows for the systematic modification of the core furan ethyl scaffold to generate thousands of distinct derivatives.

The process begins with a solid-phase or solution-phase synthesis strategy where a common furan-based chemical core is reacted with a diverse set of building blocks. For a furan ethyl structure, diversity can be introduced at multiple positions, such as by varying substituents on the furan ring, altering the ethyl side chain, or adding different functional groups to a connected aromatic ring system. The result is a compound library where each member represents a unique chemical entity.

Once the combinatorial library is synthesized, HTS is employed to rapidly assess the biological activity of each compound. eurekaselect.com This involves the use of automated, miniaturized assays that can measure the agonistic activity at a specific target receptor in a highly parallel fashion. For instance, cell-based assays using reporter genes or functional assays measuring second messenger accumulation (e.g., cAMP) can determine the efficacy and potency of each compound in the library. The data generated from HTS allows for the quick identification of initial hits.

Below is a representative data table illustrating the output from a primary HTS campaign on a hypothetical combinatorial library of furan ethyl derivatives.

Compound IDFuran Ring Substituent (R1)Ethyl Chain Modification (R2)Terminal Group (R3)% Agonist Activity at 10 µM
FE-001-H-CH2CH3-Phenyl5.2
FE-0025-Methyl-CH2CH3-Phenyl15.8
FE-0035-Nitro-CH2CH3-Phenyl45.3
FE-004-H-CH2CH2OH-Phenyl12.1
FE-0055-Nitro-CH2CH34-Hydroxyphenyl78.9
FE-0065-Nitro-CH2CH34-Methoxyphenyl65.4

The compounds showing significant activity, such as FE-005, are selected as "hits" and proceed to further stages of validation and optimization in a process known as hit-to-lead development. j-morphology.com

Rational Molecular Engineering for Optimizing Agonist Activity

Following the identification of initial hits, rational molecular engineering strategies are employed to systematically optimize the potency, selectivity, and other pharmacological properties of the this compound candidates. nih.gov This approach relies on a deep understanding of the interactions between the ligand and its target receptor, often guided by structure-activity relationship (SAR) studies and computational modeling. mdpi.comacs.org

Structure-activity relationship studies involve the synthesis of a focused series of analogs based on a promising hit compound to probe the impact of specific structural modifications on agonist activity. nih.gov For a this compound, this could involve altering the nature and position of substituents on the furan ring or an associated phenyl ring. For example, modifying a substituent from a methyl group to a more electron-withdrawing nitro group might enhance binding affinity or efficacy. nih.govnih.gov These systematic modifications help to build a detailed map of the chemical features required for optimal biological activity.

The findings from an SAR study are often summarized in tables that correlate structural changes with biological activity, typically measured as EC₅₀ (the concentration that elicits a half-maximal response).

Table 2: Structure-Activity Relationship for this compound Analogs
Compound IDCore StructureSubstituent (R)Agonist Potency (EC₅₀, nM)
FE-0055-(R)-Furan-2-ylethyl-phenylamine-NO₂85
FE-005a-Cl250
FE-005b-CN70
FE-005c-CH₃>1000
FE-005d-OCH₃650

In parallel with SAR studies, computational modeling and quantitative structure-activity relationship (QSAR) analyses provide powerful tools for rational drug design. mdpi.comnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.com These models correlate the 3D steric and electrostatic properties of a set of molecules with their known biological activities. The resulting 3D contour maps highlight regions where modifications to the molecule are likely to increase or decrease agonist activity, thereby guiding the design of new, more potent compounds before their synthesis. mdpi.com This computational pre-screening significantly accelerates the optimization cycle by prioritizing the synthesis of compounds with the highest predicted activity.

Q & A

Q. How can researchers validate the structural identity of furan ethyl agonist compounds during synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) analysis (e.g., 1^1H and 13^13C) identifies functional groups and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, in benzofuran derivatives, discrepancies between calculated and experimental NMR chemical shifts (e.g., δ values for substituents) can validate proposed structures . Impurity profiling via HPLC coupled with tandem MS is critical for identifying synthetic byproducts .

Q. What experimental designs are recommended for assessing receptor binding affinity of furan ethyl agonists?

Methodological Answer: Fluorescence Resonance Energy Transfer (FRET)-based dimer dissociation assays are robust for quantifying ligand-receptor interactions. For estrogen receptor (ER) subtypes, FRET assays measure dimer stability under varying ligand concentrations (e.g., EC50_{50} values). Parallel controls with known agonists/antagonists (e.g., raloxifene) ensure assay validity. Data should include kinetic parameters (e.g., dissociation rates) and competitive binding curves .

Q. How should researchers address conflicting data between in vitro binding assays and cellular activity studies?

Methodological Answer: Discrepancies often arise from differences in membrane permeability, metabolite formation, or off-target effects. Validate findings using:

  • Cellular uptake assays (e.g., LC-MS quantification of intracellular agonist levels).
  • Metabolite profiling (e.g., bile or plasma analysis in rodent models to identify active/inactive metabolites) .
  • Knockout models to confirm receptor specificity.

Advanced Research Questions

Q. What computational approaches optimize this compound design for subtype-selective receptor activation?

Methodological Answer:

  • Molecular docking : Use crystal structures of target receptors (e.g., ER-α/β) to predict ligand binding poses. Focus on hydrophobic interactions with the ligand-binding domain (LBD).
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with agonist potency. For example, ethyl vs. propyl furan derivatives show divergent ER subtype selectivity due to steric effects .
  • MD simulations : Assess ligand-receptor complex stability over nanosecond timescales to identify critical binding residues.

Q. How can researchers resolve contradictions between in vivo efficacy and in vitro receptor activation data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution (e.g., brain penetration for CNS targets).
  • Metabolite interference : Test synthetic metabolites in vitro to rule out activation/inhibition.
  • Dose-response alignment : Ensure in vivo dosing matches the effective concentration range from in vitro assays. For example, agomelatine’s 5-HT2C_{2C} antagonism in vivo may mask its melatonergic agonist effects observed in vitro .

Q. What analytical strategies are effective for quantifying trace impurities in this compound APIs?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via UPLC-QTOF-MS.
  • Threshold-based quantification : Use HPLC-UV with a limit of quantification (LOQ) ≤ 0.1% for impurities. Reference standards for known synthetic intermediates (e.g., furan propyl analogs) are essential .

Data Management and Reporting Guidelines

Q. How should researchers handle large datasets from agonist-receptor interaction studies?

Methodological Answer:

  • Raw data archiving : Store NMR spectra, MS chromatograms, and binding curves in repositories like Zenodo or institutional databases.
  • Processed data inclusion : Summarize key parameters (e.g., IC50_{50}, Hill coefficients) in tables with error margins reflecting instrument precision (e.g., ± SEM, n ≥ 3). Avoid exceeding three significant figures unless justified by instrument resolution .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in agonist studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report goodness-of-fit metrics (e.g., R2^2, AIC).
  • Outlier analysis : Apply Grubbs’ test to exclude anomalous replicates.
  • Multiplicity correction : Use Tukey’s HSD for post hoc comparisons of multiple agonist concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.